molecular formula C18H16N2O3S2 B2417591 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 896284-71-2

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No.: B2417591
CAS No.: 896284-71-2
M. Wt: 372.46
InChI Key: FUJWCUSEROEEOP-UHFFFAOYSA-N
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Description

3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity and Antiarrhythmic Properties

Studies have indicated that certain N-substituted benzamide derivatives, including structures related to 3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, show significant electrophysiological activity. These compounds have been investigated for their potential as selective class III antiarrhythmic agents. For instance, derivatives have exhibited potency in in vitro assays comparable to known antiarrhythmic drugs, indicating their potential in treating arrhythmias without affecting conduction (Morgan et al., 1990; Ellingboe et al., 1992).

Anticancer and Pro-apoptotic Activities

Research into indapamide derivatives, which share structural similarities with this compound, has uncovered their pro-apoptotic activities against cancer cell lines. Specifically, certain derivatives have shown high activity in inhibiting melanoma cell growth, highlighting their potential as anticancer agents (Yılmaz et al., 2015).

Antimicrobial and Antifungal Effects

Compounds within the same chemical family have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests a promising avenue for developing new antimicrobial and antifungal agents (Sych et al., 2019).

Gelation Properties and Material Science Applications

N-(Thiazol-2-yl)benzamide derivatives, related in structure to the compound , have been investigated for their gelation behavior. These studies aim to understand the impact of molecular features on the gelation process, with potential applications in material science and engineering (Yadav & Ballabh, 2020).

Glucokinase Activation for Diabetes Management

Further research into 3-alkoxy-5-phenoxy-N-thiazolyl benzamides has identified these compounds as potent glucokinase activators. This activation plays a crucial role in glucose homeostasis, presenting a novel approach to managing diabetes through the modulation of glucokinase activity (Iino et al., 2009).

Mechanism of Action

Target of Action

The primary targets of the compound “3-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide” are currently unknown. The compound belongs to the class of thiazole derivatives , which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets through different mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cell membrane integrity . The exact mode of action for this compound would depend on its specific target(s), which are currently unknown.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thiazole derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action. Thiazole derivatives are known to exhibit a variety of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its particular targets and mode of action.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-6-8-13(9-7-12)16-11-24-18(19-16)20-17(21)14-4-3-5-15(10-14)25(2,22)23/h3-11H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJWCUSEROEEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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